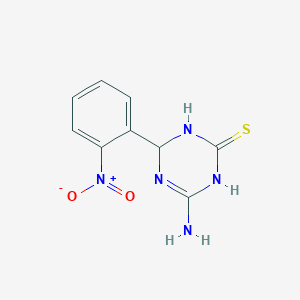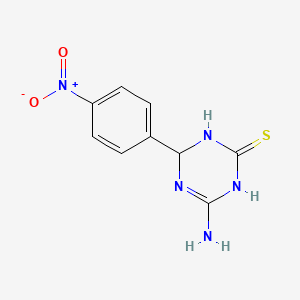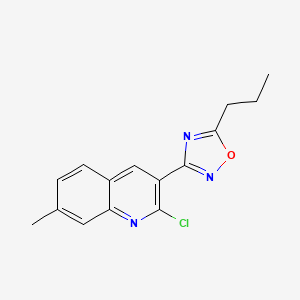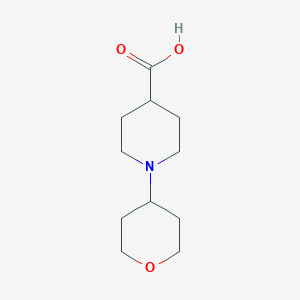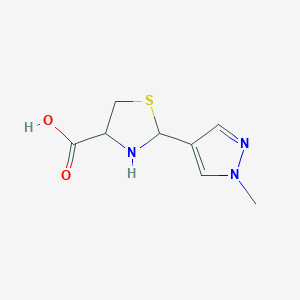
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in medicinal chemistry. For instance, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can vary greatly. For example, the structure of “2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole” was found in the PubChem database .
Chemical Reactions Analysis
Pyrazoles are involved in a variety of chemical reactions. For instance, Dawood et al. synthesized N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N0-phenylthiourea derivative and then treated it with a variety of hydrazonoyl chlorides under basic condition (refluxed) to afford the corresponding 2-(4-(pyrazol- 4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary greatly. For example, “Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate” has a molecular weight of 154.17 g/mol according to the PubChem database .
Applications De Recherche Scientifique
Synthesis of New Heterocyclic Systems
- A study by Chaban, Matiichuk, and Matiychuk (2020) focused on synthesizing ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the creation of new heterocyclic systems. This research highlights the potential of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid derivatives in forming novel chemical structures (Chaban, Matiichuk, & Matiychuk, 2020).
Antimicrobial and Antifungal Applications
- A study by Aneja et al. (2011) demonstrated the synthesis of pyrazolyl-2, 4-thiazolidinediones with significant antimicrobial and antifungal properties. These compounds, including variants of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, exhibited effectiveness against Gram-positive bacteria and showed notable antifungal activity (Aneja et al., 2011).
Synthesis of Pharmacophores
- Research by Khalifa, Nossier, and Al-Omar (2017) involved the preparation of pharmacophore-linked thiazole, thiazoline, and thiazolidinone-5-carboxylic acid derivatives. This study signifies the role of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid in developing pharmacophores for potential medicinal applications (Khalifa, Nossier, & Al-Omar, 2017).
Antihyperglycemic Activity
- Bhosle et al. (2014) synthesized new 2-hydrazolyl-4-thiazolidinone-5-carboxylic acids with pyrazolyl pharmacophores, displaying significant antihyperglycemic activity. This indicates the potential of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid derivatives in developing new antidiabetic treatments (Bhosle et al., 2014).
Hypoglycemic Activity
- A study by Perepelytsya et al. (2019) explored the hypoglycemic activity of various derivatives, including those related to 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid. The compounds were found to induce significant reductions in blood glucose levels, suggesting their utility in treating hyperglycemia (Perepelytsya et al., 2019).
Synthesis and Antifungal Activity
- Research by Du et al. (2015) on the synthesis of novel pyrazole-4-carboxylic acid amides, including derivatives of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, showed moderate to excellent antifungal activities against phytopathogenic fungi. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications (Du et al., 2015).
Synthesis of Antimicrobial Agents
- A study by Ayyash, Fadhil, and Mohammad (2022) involved synthesizing derivatives with antimicrobial properties. This research underscores the importance of the 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid framework in creating effective antimicrobial agents (Ayyash, Fadhil, & Mohammad, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-3,6-7,10H,4H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGOHJSFVQDBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2NC(CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)
![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)
